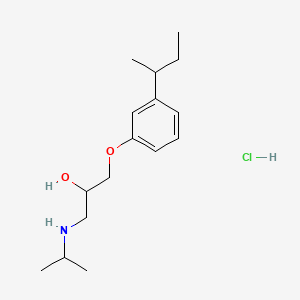
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butylphenoxy group, a hydroxy group, and an isopropylamino group, all attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol typically involves the reaction of butylphenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include butylphenol, epichlorohydrin, isopropylamine, and hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-methylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-ethylaminopropane hydrochloride
Uniqueness
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
43159-63-3 |
|---|---|
Molekularformel |
C16H28ClNO2 |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
1-(3-butan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-5-13(4)14-7-6-8-16(9-14)19-11-15(18)10-17-12(2)3;/h6-9,12-13,15,17-18H,5,10-11H2,1-4H3;1H |
InChI-Schlüssel |
VGMPJSQAUDTPGT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
Kanonische SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
Synonyme |
1-((1-methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol 1-butylphenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride Ko 1124 Ko-1124 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















